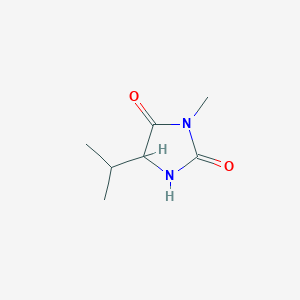3-Methyl-5-isopropylhydantoin
CAS No.: 74310-99-9
Cat. No.: VC3276661
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 74310-99-9 |
|---|---|
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 3-methyl-5-propan-2-ylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C7H12N2O2/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11) |
| Standard InChI Key | LMBVKYNWQBSNIR-UHFFFAOYSA-N |
| SMILES | CC(C)C1C(=O)N(C(=O)N1)C |
| Canonical SMILES | CC(C)C1C(=O)N(C(=O)N1)C |
Introduction
3-Methyl-5-isopropylhydantoin is a compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is classified as a hydantoin, which is a type of five-membered cyclic urea. This compound is particularly notable for its role as a biomarker in occupational health, specifically for exposure to certain industrial chemicals like N,N-dimethylformamide and methyl isocyanate.
Formation and Role as a Biomarker
3-Methyl-5-isopropylhydantoin is formed through the reaction of methyl isocyanate with hemoglobin in the blood, resulting in a hemoglobin adduct. This process is significant because it serves as a marker for exposure to harmful chemicals in occupational settings. The compound is particularly useful in monitoring exposure to N,N-dimethylformamide, a common industrial solvent .
Analytical Methods
The analysis of 3-Methyl-5-isopropylhydantoin typically involves gas chromatography coupled with mass spectrometry (GC-MS). This method allows for the detection and quantification of the compound in biological samples, which is crucial for assessing exposure levels.
Research Findings and Applications
Research has shown that 3-Methyl-5-isopropylhydantoin concentrations in exposed individuals can vary significantly, highlighting its utility in biomonitoring efforts. The compound's persistence in erythrocytes makes it a reliable indicator of long-term exposure to certain chemicals . A reference value of 135 nmol/g globin has been proposed for biomonitoring integrated exposure to N,N-dimethylformamide .
| Exposure Indicator | Description |
|---|---|
| Persistence in Erythrocytes | Up to several months |
| Reference Value for Biomonitoring | 135 nmol/g globin |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume